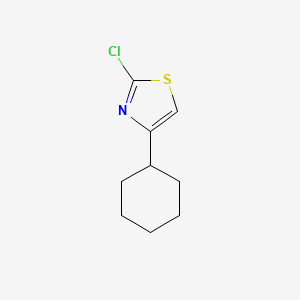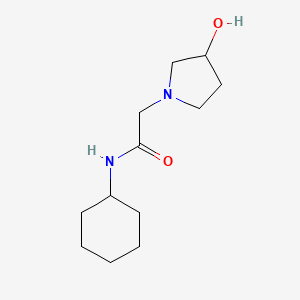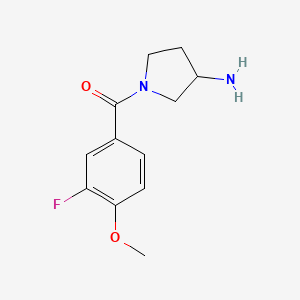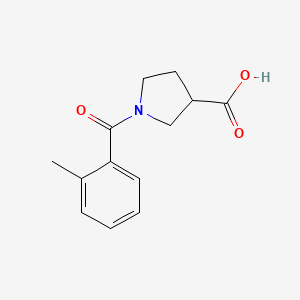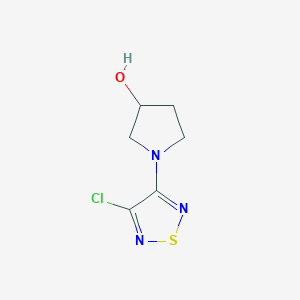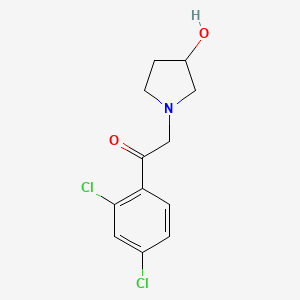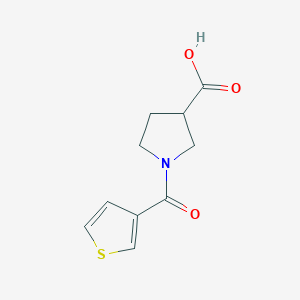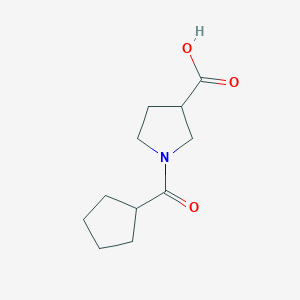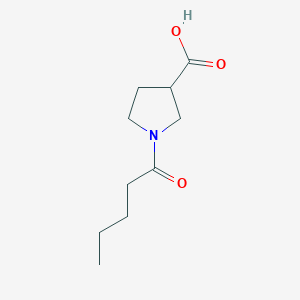![molecular formula C10H12BrNO2S B1468720 Ácido 1-[(5-bromo-tiofen-2-il)metil]pirrolidina-3-carboxílico CAS No. 1339483-33-8](/img/structure/B1468720.png)
Ácido 1-[(5-bromo-tiofen-2-il)metil]pirrolidina-3-carboxílico
Descripción general
Descripción
1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El anillo de pirrolidina, un componente central del ácido 1-[(5-bromo-tiofen-2-il)metil]pirrolidina-3-carboxílico, es un andamiaje versátil en el descubrimiento de fármacos. Es ampliamente utilizado por los químicos medicinales para desarrollar compuestos para el tratamiento de enfermedades humanas debido a su capacidad para explorar eficientemente el espacio farmacoforico, contribuir a la estereoquímica y aumentar la cobertura tridimensional . Este compuesto podría ser fundamental en la creación de nuevas moléculas biológicamente activas con selectividad de diana.
Mejora de la farmacocinética
La introducción del anillo de pirrolidina en los candidatos a fármacos puede modificar significativamente los parámetros fisicoquímicos, lo que lleva a mejores perfiles de absorción, distribución, metabolismo, excreción y toxicidad (ADME/Tox) . La estructura única de este compuesto puede ofrecer propiedades farmacocinéticas mejoradas para posibles fármacos.
Actividad anticonvulsiva
Los compuestos con una estructura de pirrolidina han mostrado efectos positivos sobre la actividad anticonvulsiva. El sustituyente no aromático en el anillo de pirrolidina de compuestos similares se ha asociado con propiedades anticonvulsivas mejoradas . Por lo tanto, este compuesto puede servir como una estructura principal en el desarrollo de nuevos medicamentos anticonvulsivos.
Orientación a receptores y enzimas
La estereogenicidad del anillo de pirrolidina permite diferentes perfiles biológicos de los candidatos a fármacos debido a los distintos modos de unión a las proteínas enantioselectivas . Este compuesto podría utilizarse para diseñar fármacos con acciones específicas sobre receptores o enzimas, lo que podría conducir a tratamientos con menos efectos secundarios.
Diversidad estructural en química medicinal
La naturaleza saturada del anillo de pirrolidina permite una mayor diversidad estructural en el diseño de fármacos . Este compuesto podría utilizarse para generar una amplia gama de derivados, cada uno con posibles actividades biológicas únicas.
Modificación de los perfiles de los candidatos a fármacos
La orientación espacial de los sustituyentes en el anillo de pirrolidina puede conducir a diferentes perfiles biológicos . Este compuesto podría utilizarse para ajustar la afinidad de unión y la selectividad de los candidatos a fármacos, optimizando su potencial terapéutico.
Propiedades
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOCRRFTRHACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



